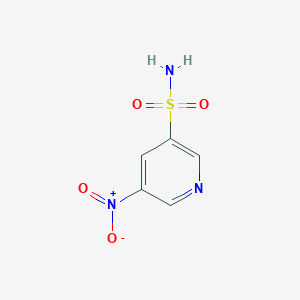

5-Nitropyridine-3-sulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

5-nitropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4S/c6-13(11,12)5-1-4(8(9)10)2-7-3-5/h1-3H,(H2,6,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOADAPOUXCHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506802 | |

| Record name | 5-Nitropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62009-07-8 | |

| Record name | 5-Nitropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Nitropyridine 3 Sulfonamide

Established Synthetic Pathways for 5-Nitropyridine-3-sulfonamide

The construction of the this compound scaffold can be achieved through various synthetic routes, primarily involving the direct functionalization of pyridine (B92270) precursors.

Direct Synthesis Routes from Pyridinesulfonamide Precursors

A common and direct method for synthesizing sulfonamides involves the reaction of sulfonyl chlorides with ammonia (B1221849). tcichemicals.com However, the availability of the requisite sulfonyl chloride precursor can be a limitation. tcichemicals.com An alternative approach involves the direct coupling of sulfonic acid salts with amines using reagents like triphenylphosphine (B44618) ditriflate. nih.gov

Nitration of pyridine derivatives is a key step in introducing the nitro group. The reaction of pyridine with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite, can yield 3-nitropyridine (B142982). ntnu.nontnu.no This method can be optimized by adjusting the concentration of sodium bisulfite, the reaction medium, and the temperature. ntnu.no For instance, reacting a pyridine compound with dinitrogen pentoxide in dichloromethane (B109758) or nitromethane (B149229) and then adding the resulting slurry to a solution of bisulfite in methanol/water has been shown to be an effective procedure. ntnu.no

A recent development in sulfonamide synthesis is the reductive coupling of aryl sulfinates and nitroarenes. acs.org This method, which can be facilitated by an ultrasound bath to improve reaction homogeneity, allows for the preparation of a range of (hetero)aryl sulfonamides. acs.org

Exploration of Pyridine Ring Functionalization and Derivatization Approaches

The pyridine ring is a common scaffold in pharmaceuticals, agrochemicals, and materials. acs.org However, its electron-deficient nature can make direct functionalization challenging. uiowa.edu Despite this, several methods have been developed for the functionalization and derivatization of the pyridine ring.

One strategy involves the selective transformation of C-H bonds. For example, the 4-position C-H bonds in pyridines can be selectively converted into C-PPh3+ groups, which can then be transformed into heteroaryl ethers. acs.org This method has been shown to be effective for complex pyridines and pharmaceutical molecules. acs.org

Another approach is the formal C3 selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free transformation is operationally simple and compatible with a variety of functional groups. acs.org The resulting 3-pyridinols can be further derivatized through reactions such as triflation followed by palladium-catalyzed cross-couplings with various nucleophiles. acs.org

Synthesis of N-Substituted this compound Derivatives

The biological and chemical properties of this compound can be modulated by introducing substituents at the sulfonamide nitrogen and on the pyridine nucleus.

Strategies for Tailoring the Sulfonamide Moiety (e.g., N-alkylation, N-acylation)

The sulfonamide moiety is a key functional group that can be readily modified. N-substituted analogs of this compound have been prepared, with lower N-alkyl derivatives showing notable biological activity. nih.govresearchgate.net

N-Alkylation: N-alkylation of sulfonamides can be challenging due to competing multi-alkylation and steric hindrance. tcichemicals.com However, several methods have been developed to achieve mono-N-alkylation. These include the use of hypervalent iodine compounds, iridium and copper catalysts, and manganese-catalyzed reactions with alcohols as alkylating agents. tcichemicals.comorganic-chemistry.org Lewis acids such as FeCl3 and ZnCl2 can also catalyze the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua Transition metal complexes, particularly those of iridium and ruthenium with N-heterocyclic carbene (NHC) ligands, have proven to be effective catalysts for the N-alkylation of amines and sulfonamides with alcohols. acs.org

N-Acylation: N-acylation is another important transformation for modifying sulfonamides. dergipark.org.tr This can be achieved by reacting the parent sulfonamide with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. researchgate.netsemanticscholar.org Lewis acids such as BF3·Et2O, ZnCl2, and TiCl4 can also catalyze the N-acylation with carboxylic acid anhydrides under solvent-free conditions. researchgate.net Bismuth(III) salts are also effective catalysts for this transformation. tandfonline.com Another approach involves the use of N-acylbenzotriazoles as efficient and neutral coupling reagents. semanticscholar.org

Functionalization of the Pyridine Nucleus

Further functionalization of the pyridine ring in this compound derivatives can lead to compounds with altered properties. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring. ontosight.ai

One example of pyridine nucleus functionalization is the synthesis of 2-substituted-5-nitropyridines from 3-nitropyridine via a two-step reaction to form 5-nitropyridine-2-sulfonic acid. researchgate.net Additionally, oxidative amination of 3-nitropyridines can be used to introduce amino groups onto the ring. For instance, reacting 3-nitropyridine with n-butylamine and diethylamine (B46881) can yield 2-alkylamino-5-nitropyridines with high regioselectivity. ntnu.no A selective method for the amination of 3-nitropyridine at room temperature using potassium permanganate (B83412) in a DMSO/water mixture saturated with ammonia has also been developed, yielding 2-amino-5-nitropyridine (B18323). ntnu.no

Mechanistic Insights into Synthetic Reactions

Understanding the mechanisms of the synthetic reactions involved in the preparation and derivatization of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

The nitration of pyridine with dinitrogen pentoxide does not proceed through a typical electrophilic aromatic substitution. ntnu.noresearchgate.net Instead, it involves the formation of an N-nitropyridinium ion, which then reacts with bisulfite. ntnu.noresearchgate.net The nitro group is believed to migrate from the nitrogen atom to the 3-position of the pyridine ring via a Current time information in Bangalore, IN. sigmatropic shift. ntnu.noresearchgate.net

In the reductive coupling of nitroarenes and aryl sulfinates, the proposed mechanism involves the initial 2-electron reduction of the nitroarene to a nitroso intermediate. acs.org This intermediate is then intercepted by the sulfinate nucleophile, and after protonation, forms an N-sulfonyl hydroxylamine. A subsequent 2-electron reduction of this species yields the final sulfonamide product. acs.org

The N-alkylation of amines and sulfonamides with alcohols catalyzed by transition metal complexes is thought to proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine or sulfonamide to form an imine or a related intermediate. The subsequent reduction of this intermediate by the metal hydride species regenerates the catalyst and yields the N-alkylated product.

Analysis of Nucleophilic Aromatic Substitution Reactions on Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group at the 5-position and the sulfonamide group at the 3-position deactivates the ring towards electrophilic attack and simultaneously activates it for nucleophilic attack. This reactivity is a cornerstone for the functionalization of the pyridine core.

Research has shown that related nitropyridine sulfonamides can undergo nucleophilic substitution. For instance, studies on nitropyridine-2- and -3-sulfonamides have demonstrated their activity against Eimeria tenella, a protozoan parasite. nih.gov The relative positions of the nitro and sulfonamide groups are crucial for this biological activity, highlighting the importance of regioselective synthesis and substitution. nih.gov In the synthesis of related compounds, such as N-(4-methoxyphenyl)-2-chloro-5-nitropyridine-3-sulfonamide, the chlorine atom can be displaced by nucleophiles like 4-aminophenol, demonstrating the feasibility of SNAr reactions on such scaffolds.

The presence of a nitro group significantly influences the regioselectivity of nucleophilic attack. In 3-nitropyridines, nucleophilic attack can occur at the 2-position. For example, the reaction of 3-nitropyridine with ammonia in the presence of potassium permanganate yields 2-amino-5-nitropyridine. ntnu.no This indicates that the positions ortho and para to the nitro group are activated for nucleophilic substitution, a principle that can be extended to the this compound system.

Nitration and Sulfonation Reaction Mechanism Elucidation

The synthesis of this compound inherently involves nitration and sulfonation of a pyridine precursor. Understanding the mechanisms of these electrophilic aromatic substitution reactions is critical for controlling the synthesis and achieving the desired isomer.

Nitration: Direct nitration of pyridine is notoriously difficult due to the deactivating effect of the nitrogen atom, which is also basic and becomes protonated in strong acidic nitrating mixtures. vaia.comiust.ac.ir This positive charge on the ring strongly hinders the approach of an electrophile. vaia.com To overcome this, nitration is often performed on pyridine-N-oxide, which directs the incoming nitro group to the 4-position. Subsequent reduction of the N-oxide yields the 4-nitropyridine. However, for 3- and 5-substituted pyridines, the mechanism is more complex.

One effective method for the nitration of pyridines involves the use of dinitrogen pentoxide in an organic solvent. ntnu.no The reaction proceeds through the formation of an N-nitropyridinium nitrate (B79036) intermediate. ntnu.no This intermediate is then attacked by a nucleophile, such as bisulfite, at the 2- or 4-position. ntnu.no A subsequent Current time information in Bangalore, IN.researchgate.net sigmatropic shift of the nitro group to the 3-position, followed by the elimination of bisulfite, leads to the formation of 3-nitropyridine. ntnu.no Harsh conditions, such as using potassium nitrate in fuming sulfuric acid at high temperatures, can also lead to the formation of 3-nitropyridine, albeit in low yields. acs.org

Sulfonation: Similar to nitration, the sulfonation of pyridine is challenging. vaia.com The reaction with concentrated sulfuric acid or oleum (B3057394) gives low yields of pyridine-3-sulfonic acid. ntnu.noiust.ac.ir The addition of a mercuric sulfate (B86663) catalyst can facilitate the reaction at a lower temperature. iust.ac.ir The preference for substitution at the 3-position is due to the greater stability of the carbocation intermediate formed upon electrophilic attack at this position compared to attack at the 2- or 4-positions. vaia.com In the case of attack at the 3-position, the positive charge is delocalized over three carbon atoms, avoiding placement on the electronegative nitrogen atom. vaia.com

Optimization of Synthetic Reaction Conditions and Process Development

Optimizing the synthesis of this compound is crucial for improving efficiency and product quality. This involves a careful study of catalysts, solvents, and other reaction parameters to enhance yield and purity.

Catalysis and Solvent Effects in Synthesis

The choice of catalyst and solvent can significantly impact the outcome of the synthesis of this compound and related compounds.

Catalysis: As mentioned, mercuric sulfate is a known catalyst for the sulfonation of pyridine. iust.ac.ir In the broader context of sulfonamide synthesis, various catalytic systems have been developed. For instance, palladium-catalyzed cross-coupling reactions are employed in the synthesis of some pyridosulfonamide derivatives. researchgate.net The development of photocatalytic methods allows for the conversion of sulfonamides into sulfonyl radical intermediates, opening new avenues for their functionalization. nih.gov

Solvent Effects: The polarity and coordinating ability of the solvent can influence reaction rates, yields, and selectivity. numberanalytics.com For instance, polar solvents can stabilize charged intermediates and transition states, which can be beneficial in electrophilic substitution reactions. numberanalytics.com In the synthesis of related sulfonamides, solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) are commonly used. scholaris.ca The choice of solvent can also be critical for product isolation and purification. For example, a patent describing the preparation of a related nitropyridine derivative highlights the use of ethyl acetate (B1210297) for precipitation and purification. google.com

The following table summarizes the impact of different solvents on a photocatalytic reaction involving a sulfonamide, demonstrating the importance of solvent selection.

| Entry | Solvent | Yield (%) |

| 1 | Acetonitrile (B52724) | >60 |

| 2 | Dichloromethane | >60 |

| 3 | Ethyl Acetate | >60 |

| 4 | Tetrahydrofuran (THF) | 54 |

| 5 | Methanol (MeOH) | 44 |

| Data derived from a study on the photocatalytic functionalization of sulfonamides, illustrating general solvent effects. nih.gov |

Yield Enhancement and Purity Control Methodologies

Maximizing the yield and ensuring the high purity of this compound requires careful control over the reaction conditions and purification processes.

Yield Enhancement: The optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is fundamental. For example, in the synthesis of N-phenylbenzamides, reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine in THF at 70°C for 4 hours resulted in an excellent and pure yield. researchgate.net In the synthesis of other complex molecules, precise control over these factors is shown to be critical for achieving desired outcomes. researchgate.net

Purity Control: Chromatographic techniques, such as column chromatography, are standard methods for purifying sulfonamide derivatives. scholaris.ca Recrystallization is another common and effective method for obtaining highly pure crystalline products. The choice of solvent for recrystallization is crucial for achieving high purity. In one documented procedure for a related compound, ethyl acetate was used to precipitate the pure product from the reaction mixture. google.com High-performance liquid chromatography (HPLC) is often used to assess the purity of the final product. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonamides is an area of growing importance, aiming to reduce the environmental impact of chemical processes. sci-hub.se

Key strategies in green sulfonamide synthesis include:

Use of Benign Solvents: Water is an ideal green solvent. sci-hub.se A facile and environmentally friendly synthesis of sulfonamides has been described using water as the solvent, with dynamic pH control and equimolar amounts of reactants, avoiding the need for organic bases. rsc.org

Catalysis: The use of catalysts, especially those that are metal-free or can be recycled, is a core principle of green chemistry. sci-hub.se Photocatalysis and electrochemistry offer promising green alternatives to traditional synthetic methods. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Three-component reactions, for instance, can offer high atom economy. rsc.org

Waste Reduction: Electrochemical methods can provide a green route to sulfonamides by avoiding the use of harsh chemical oxidants and reductants and generating minimal waste. researchgate.net For example, a convergent paired electrochemical synthesis of sulfonamides has been developed where the only by-product is nitrogen gas. nih.gov

The following table highlights some green approaches to sulfonamide synthesis:

| Green Approach | Description | Reference |

| Aqueous Synthesis | Use of water as a solvent with dynamic pH control. | rsc.org |

| Electrochemical Synthesis | Catalyst-free synthesis in an undivided cell. | nih.gov |

| Three-Component Reaction | Metal-free construction using sodium metabisulfite (B1197395) and sodium azide. | rsc.org |

By integrating these principles, the synthesis of this compound and other valuable chemical compounds can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 5-Nitropyridine-3-sulfonamide is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the sulfonamide group. The pyridine ring protons, being in an aromatic system, will appear in the downfield region, typically between δ 7.0 and 9.5 ppm. semanticscholar.org The electron-withdrawing effects of the nitro group at the 5-position and the sulfonamide group at the 3-position will significantly influence the chemical shifts of the adjacent protons (H-2, H-4, and H-6).

The proton on the sulfonamide group (-SO₂NH₂) is expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and because it is exchangeable with deuterium. Its chemical shift can vary but is typically found in the range of δ 8.5 to 12.0 ppm. semanticscholar.orgrsc.org

Based on analogous structures, the expected ¹H NMR data are summarized below.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.2 - 9.4 | d | ~2-3 |

| H-4 | ~8.8 - 9.0 | t | ~2-3 |

| H-6 | ~9.5 - 9.7 | d | ~2-3 |

| -SO₂NH₂ | ~8.5 - 12.0 | br s | N/A |

| d = doublet, t = triplet, br s = broad singlet | |||

| Data are estimated based on values for similar nitropyridine and sulfonamide compounds. semanticscholar.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the attached nitrogen atom and the substituent groups. The carbons directly attached to the electron-withdrawing nitro (C-5) and sulfonamide (C-3) groups are expected to be significantly deshielded.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~140 - 145 |

| C-4 | ~120 - 125 |

| C-5 | ~145 - 150 |

| C-6 | ~155 - 160 |

| Data are estimated based on typical values for substituted pyridines and related sulfonamides. rsc.orgresearchgate.netdergipark.org.tr |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring, confirming the H-2/H-4, H-4/H-6, and H-2/H-6 connectivity pathways through multiple bonds. researchgate.netmdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edulibretexts.org It allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton. For example, the proton signal at ~9.2 ppm (H-2) would show a cross-peak with the carbon signal at ~150 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). mdpi.comcolumbia.edu This is crucial for confirming the placement of the substituents. For instance, the proton at H-2 would show a correlation to C-3 and C-4, and the proton at H-4 would correlate to C-3, C-5, and C-6. The sulfonamide protons could show correlations to C-3, confirming the attachment of the sulfonamide group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. researchgate.net

Vibrational Analysis of Sulfonamide, Nitro, and Pyridine Moieties

The IR spectrum of this compound will be characterized by the distinct vibrational frequencies of its three main components: the sulfonamide group, the nitro group, and the pyridine ring.

Sulfonamide (-SO₂NH₂) Vibrations : The sulfonamide group gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. semanticscholar.orgrsc.org The N-H stretching vibration of the sulfonamide appears as a band in the region of 3400–3200 cm⁻¹. semanticscholar.orgekb.eg The S-N stretching vibration is found around 900 cm⁻¹. rsc.org

Nitro (-NO₂) Vibrations : The nitro group also produces two strong and easily identifiable stretching bands. The asymmetric stretch typically appears in the 1560–1520 cm⁻¹ region, while the symmetric stretch is found between 1360–1345 cm⁻¹.

Pyridine Ring Vibrations : The aromatic pyridine ring will show characteristic C=C and C=N stretching vibrations within the 1600–1400 cm⁻¹ range. C-H stretching vibrations on the ring are expected above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400 - 3200 |

| S=O Asymmetric Stretch | 1370 - 1330 | |

| S=O Symmetric Stretch | 1180 - 1160 | |

| S-N Stretch | ~900 | |

| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1520 |

| Symmetric Stretch | 1360 - 1345 | |

| Pyridine Ring | C=C, C=N Stretches | 1600 - 1400 |

| C-H Stretch | >3000 | |

| Data compiled from general IR spectroscopy tables and studies on related sulfonamide and nitro compounds. semanticscholar.orgrsc.orgekb.eg |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound (C₅H₅N₃O₄S), the exact molecular weight is 203.18 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 203.

The fragmentation pattern observed in the mass spectrum offers structural clues. rsc.org The high-energy ionization process can cause the molecular ion to break apart into smaller, stable fragments. neu.edu.trchim.lu For aromatic sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.gov

Expected fragmentation patterns for this compound could include:

Loss of SO₂ : [M - SO₂]⁺, resulting in a fragment at m/z ≈ 139.

Loss of the nitro group : [M - NO₂]⁺, leading to a fragment at m/z ≈ 157.

Loss of the sulfonamide group : [M - SO₂NH₂]⁺, giving the 5-nitropyridyl cation at m/z ≈ 123.

Cleavage of the C-S bond can also occur, leading to other characteristic fragments.

| Ion/Fragment | Description | Expected m/z |

| [C₅H₅N₃O₄S]⁺ | Molecular Ion (M⁺) | 203 |

| [C₅H₅N₃O₂]⁺ | Loss of SO₂ | 139 |

| [C₅H₅N₂O₂S]⁺ | Loss of NO₂ | 157 |

| [C₅H₄N₂O₂]⁺ | Loss of SO₂NH₂ | 123 |

| Fragmentation is predictive and based on common pathways for related structures. chim.lunih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

| Property | Value |

| Molecular Formula | C₅H₅N₃O₄S |

| Molecular Weight | 203.18 g/mol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. nih.govup.ac.za The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. up.ac.zalibretexts.org

In molecules containing multiple bonds and heteroatoms with lone pairs, such as this compound, two primary types of electronic transitions are observed: π-π* and n-π*. nih.govijprajournal.com

π-π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in compounds with conjugated systems, like the aromatic pyridine ring in this compound. nih.govup.ac.zalibretexts.org These transitions are generally high in energy and result in strong absorption bands. nih.gov

n-π* Transitions: These transitions occur when an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms of the nitro and sulfonamide groups, is promoted to a π* antibonding orbital. nih.govijprajournal.com These transitions are typically lower in energy and have weaker absorption bands compared to π-π* transitions. nih.gov

Studies on similar sulfonamide Schiff bases have shown experimental absorption bands corresponding to π-π* transitions of the aromatic rings. nih.gov For instance, in one study, two bands at 228 and 256 nm were attributed to π-π* transitions. nih.gov Another peak observed at a longer wavelength, around 276 nm, was suggested to be due to an n-π* transition. nih.gov The presence of both π-π* and n-π* interactions can be confirmed through both experimental and computational UV-Vis spectra. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about the molecule's solid-state architecture. mdpi.com

The crystal structure analysis of a compound involves defining its crystal system, space group, and unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the unit cell). cam.ac.ukmaterialsproject.org For example, a related nitropyridine derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was found to crystallize in the monoclinic space group P2₁/n with specific unit cell parameters. mdpi.com While specific crystallographic data for this compound is not detailed in the search results, this example illustrates the type of information obtained. The combination of the crystal system and lattice centering defines one of the 14 Bravais lattices. cam.ac.uk

The crystal packing of molecules is governed by various non-covalent intermolecular interactions, including hydrogen bonding and π-π stacking. nih.govrsc.orgmdpi.com

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) in this compound is capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the oxygen atoms). rsc.org These interactions play a crucial role in the formation of stable supramolecular structures. nih.govrsc.org

Determination of Crystal System, Space Group, and Unit Cell Parameters

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. nih.govkhanacademy.org For a compound like this compound, various advanced chromatographic methods are essential for ensuring its purity and for its isolation during synthesis.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), such as LC-MS/MS, are powerful tools for the analysis of sulfonamides. nih.govnih.govsciopen.com These techniques offer high sensitivity and selectivity, allowing for the quantification of the compound and the detection of trace impurities. sciopen.com For instance, a developed LC-MS/MS method for analyzing various sulfonamides in environmental samples demonstrated good recoveries and low limits of detection. nih.gov The choice of mobile and stationary phases is critical for achieving effective separation. nih.govsciopen.com For example, a C18 column with a mobile phase of acetonitrile (B52724) and acidified water is commonly used for the separation of sulfonamides. sciopen.com These chromatographic methods are routinely used in quality control laboratories to verify the purity of pharmaceutical compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is an essential analytical technique for assessing the purity of pharmaceutical compounds and for the separation of complex mixtures. The development of a reliable HPLC method for this compound is critical for its characterization. While specific, dedicated methods for this exact molecule are not extensively detailed in publicly available literature, a representative method can be established based on common practices for analyzing related aromatic and nitroaromatic sulfonamides.

Research Findings:

Reverse-phase HPLC (RP-HPLC) is the most common and suitable technique for the analysis of polar aromatic compounds like this compound. The separation is typically achieved on a non-polar stationary phase, such as a C8 or C18 alkyl-silica column, with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous component (water or a buffer) and an organic modifier, most commonly acetonitrile or methanol. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of the main compound from any impurities.

For detection, a UV-Vis or Photo-Diode Array (PDA) detector is highly effective, as the nitroaromatic structure of this compound contains chromophores that absorb light in the ultraviolet range. A detection wavelength is typically chosen at an absorbance maximum to ensure high sensitivity. For related sulfonamides, detection wavelengths are often set between 254 nm and 290 nm. researchgate.net

A representative set of HPLC conditions, synthesized from established methods for similar compounds, is presented in the interactive data table below. sigmaaldrich.comCurrent time information in Bangalore, IN.nih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition | Rationale |

| Chromatographic Mode | Reverse-Phase (RP-HPLC) | Optimal for polar aromatic compounds. |

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and resolution for sulfonamides. sigmaaldrich.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid helps to protonate silanol (B1196071) groups and the analyte, leading to sharper peaks and better peak shape. nih.gov |

| Elution Mode | Gradient | Allows for efficient elution of the main peak while separating it from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. Current time information in Bangalore, IN. |

| Column Temperature | 25 °C (Ambient) | Provides stable and reproducible retention times. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Detector | UV-Vis or PDA | The nitro and pyridine functional groups are strong chromophores. |

| Detection Wavelength | ~265 nm | A common wavelength for the detection of aromatic sulfonamides. Current time information in Bangalore, IN. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and definitive technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of a pure organic compound. This analysis provides direct evidence of the compound's elemental composition, which is then compared against the theoretical values calculated from its molecular formula. For this compound, the molecular formula is C₅H₅N₃O₄S. wikipedia.org

Research Findings:

The procedure for elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

The concordance between the experimentally determined percentages of C, H, N, and S and the calculated theoretical values is a critical indicator of the sample's purity. In academic and industrial settings, a deviation of no more than ±0.4% between the found and calculated values is the generally accepted standard for confirming the elemental composition and purity of a new compound. While specific experimental data for this compound is not published in readily accessible literature, the theoretical values derived from its formula serve as the benchmark for its compositional verification.

The calculated theoretical elemental composition for this compound is detailed in the interactive data table below.

Table 2: Elemental Composition of this compound (C₅H₅N₃O₄S)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 5 | 60.055 | 29.56% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.48% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 20.69% |

| Oxygen | O | 15.999 | 4 | 63.996 | 31.50% |

| Sulfur | S | 32.06 | 1 | 32.060 | 15.78% |

| Total Molecular Weight | 203.172 | 100.00% |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of 5-nitropyridine-3-sulfonamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. nih.govjddtonline.infonih.gov Calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p) or 6-311++G(d,p), are employed to optimize the molecular structure of sulfonamide derivatives and predict their properties. nih.govresearchgate.net The process involves finding the lowest energy arrangement of atoms, which corresponds to the molecule's most stable three-dimensional shape.

For similar pyridine (B92270) derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. researchgate.net These optimized geometric parameters are fundamental for understanding the molecule's conformation.

Furthermore, DFT is utilized to predict spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. nih.govresearchgate.net A scaling factor is often applied to the computed frequencies to better match experimental values, accounting for the fact that calculations are typically performed for a molecule in the gas phase while experiments are done in the solid phase. nih.gov Similarly, electronic transitions, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT), providing insight into the nature of electron excitations within the molecule. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Sulfonamide Moiety (Generic)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| S-N | 1.6-1.7 | |

| S=O | 1.4-1.5 | |

| C-S | 1.7-1.8 | |

| O=S=O | 118-122 | |

| C-S-N | 105-109 |

Note: This table provides typical ranges for sulfonamide groups based on DFT calculations and is for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density, which is crucial for understanding molecular stability. jddtonline.infouni-muenchen.de It investigates hyperconjugative interactions, which are stabilizing interactions resulting from the overlap between occupied (donor) and unoccupied (acceptor) orbitals. jddtonline.info The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 2: Example of NBO Analysis for a Stabilizing Interaction

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O | σ*(S-N) | ~5-10 | Hyperconjugation |

| π (C-C) | π*(C-N) | ~15-25 | π-delocalization |

Note: This table shows hypothetical but representative data for the types of interactions revealed by NBO analysis in aromatic sulfonamides.

Frontier Molecular Orbital (FMO) theory is central to predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For nitropyridine derivatives, the HOMO is often localized on the pyridine ring and parts of the sulfonamide group, while the LUMO may be concentrated around the electron-withdrawing nitro group. malayajournal.org This distribution indicates the likely sites for nucleophilic and electrophilic attack. The energies of these orbitals are used to calculate global reactivity descriptors like chemical hardness, softness, and electrophilicity index, which further quantify the molecule's reactivity. jddtonline.infopku.edu.cn

Table 3: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Non-linear optical (NLO) materials are of interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netnih.gov A high hyperpolarizability value, particularly when compared to a standard NLO material like urea (B33335), suggests that the compound may have significant NLO activity. nih.govresearchgate.net

For molecules like this compound, the presence of a strong electron-donating group (the sulfonamide, potentially) and a strong electron-withdrawing group (the nitro group) connected by a π-conjugated system (the pyridine ring) is a classic design strategy for NLO materials. nih.govresearchgate.net The intramolecular charge transfer between these groups, facilitated by the conjugated system, is what gives rise to a large hyperpolarizability. DFT calculations are a primary tool for quantifying these NLO properties. nih.govrsc.org

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

The primary goals of molecular docking are to predict the preferred orientation (pose) of the ligand within the target's binding site and to estimate the strength of the interaction, known as the binding affinity. mdpi.com The binding affinity is often expressed as a scoring function or a calculated binding energy, where a more negative value typically indicates a stronger interaction. nih.gov

In docking studies involving sulfonamide derivatives, the simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. nih.govnih.gov For this compound, the sulfonamide group is a potent hydrogen bond donor and acceptor, and the nitro group can also participate in polar interactions. The pyridine ring can engage in π-stacking or hydrophobic interactions. By analyzing the docked poses, researchers can understand the structural basis for the compound's activity and suggest modifications to improve its binding affinity and selectivity. nih.govacs.org

Table 4: Typical Interactions Identified in Molecular Docking

| Interaction Type | Ligand Group Involved | Protein Residue Type |

|---|---|---|

| Hydrogen Bond | Sulfonamide (-SO2NH2), Nitro (-NO2) | Polar/Charged (e.g., Ser, Thr, Asp, Arg) |

| Hydrophobic | Pyridine Ring | Nonpolar (e.g., Ala, Val, Leu, Phe) |

| π-π Stacking | Pyridine Ring | Aromatic (e.g., Phe, Tyr, Trp) |

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking studies have been pivotal in identifying the specific amino acid residues that are crucial for the binding of sulfonamide derivatives to their target proteins. For instance, in the context of FtsZ, a protein involved in bacterial cell division, docking studies of inhibitors have highlighted the importance of hydrogen bond interactions with residues such as Val 207, Asn 263, Leu 209, Gly 205, and Asn-299. Similarly, when studying sulfonamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), key hydrogen bond interactions were identified with amino acids like GLY143, ASP187, GLN189, MET165, ARG188, PRO168, HIS41, and CYS145. nih.gov

In the case of carbonic anhydrase (CA) inhibitors, the sulfonamide group typically coordinates with the zinc ion in the active site. nih.gov For pyrazolo[4,3-c]pyridine sulfonamides, docking studies revealed that the deprotonated sulfonamide nitrogen chelates the Zn(II) ion, and one of the sulfonamide oxygens forms a hydrogen bond with Thr199. mdpi.com Furthermore, hydrophobic interactions with residues like Val121 and Leu198 also contribute to the binding affinity. mdpi.com The binding of a fragment to the PRMT5/MTA complex involves a hydrogen bonding network with Glu435 and Lys333, an ionic interaction with Glu444, and π-stacking with Phe327 and Trp579. rsc.org

These detailed interaction maps are invaluable for understanding the molecular basis of inhibition and for designing new inhibitors with improved affinity and selectivity.

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a powerful tool for rational drug design, enabling the identification of essential structural features required for biological activity. nih.gov A pharmacophore model for a series of 3-substituted benzamide (B126) derivatives with antibacterial activity was developed, consisting of five features: one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. This model serves as a 3D template for designing new molecules with potentially enhanced activity.

For long-chain arylpiperazine (LCAP) and sulfonamide-based 5-HT7 receptor ligands, pharmacophore models have also been developed. nih.gov A common feature in selective 5-HT7 receptor ligands is a sulfonamide group that satisfies a hydrogen bond acceptor region in the pharmacophore model. nih.gov The development of such models, often validated through methods like Fischer's randomization, test sets, and decoy sets, is a critical step in virtual screening and lead optimization. medsci.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are instrumental in predicting the activity of newly designed compounds and in understanding the physicochemical properties that govern their potency. mdpi.combiolscigroup.us

Development of Predictive Models for Biological Activity

QSAR studies have been successfully applied to various classes of sulfonamides. For a series of benzamide analogues acting as FtsZ inhibitors, a statistically significant 3D-QSAR model was developed based on a pharmacophore hypothesis. This model exhibited a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213), indicating its predictive power.

In another study on sulfonamide Schiff base inhibitors of carbonic anhydrase II, a QSAR model was established using various molecular descriptors, which can help in estimating the inhibitory activity of new compounds in this series prior to their synthesis. mdpi.org For a set of sulfonamide inhibitors of Pneumocystis carinii dihydropteroate (B1496061) synthetase, a 3D-QSAR approach using comparative molecular field analysis (CoMFA) yielded a robust model with a cross-validated r² of 0.699. nih.gov Similarly, QSAR studies on N-acylsulfonamides with anticancer activity revealed that their cytotoxicity depends on topological distances, the number of ring systems, maximum positive charge, and the number of atom-centered fragments. researchgate.net

The general workflow for developing a QSAR model involves several key steps: selection of a dataset of compounds with their biological activities, calculation of molecular descriptors, splitting the data into training and test sets, developing the model using statistical methods, and validating the model's predictive ability. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide dynamic insights into the behavior of this compound and its derivatives at an atomic level. galaxyproject.org These computational techniques are used to study the stability of ligand-protein complexes, conformational changes upon binding, and the flexibility of different regions of the molecule and its target. researchgate.netfrontiersin.org

The insights gained from these computational studies are integral to the modern drug discovery process, enabling a more targeted and efficient approach to the development of novel therapeutic agents based on the this compound scaffold.

Biological Activity and Mechanistic Investigations of 5 Nitropyridine 3 Sulfonamide

Antiparasitic Activities

5-Nitropyridine-3-sulfonamide has demonstrated anticoccidial effects against Eimeria tenella. Sulfonamides, in general, have a history of use as anticoccidial agents in poultry to control infections caused by Eimeria species. poultrydvm.comcaliforniaagriculture.orgcabi.orgscialert.net These protozoan parasites invade the intestinal tract of poultry, causing the disease coccidiosis, which can lead to malabsorption, diarrhea, and in severe cases, death. cabi.orggoogle.com

A study on nitropyridinesulfonamides found that this compound was active against Eimeria tenella. nih.gov The research indicated that the anticoccidial activity was influenced by the relative positions of the nitro and sulfonamide groups on the pyridine (B92270) ring. nih.gov Further investigation into the mode of action of this compound revealed that it is active during the sporozoite and first schizogony stages of the parasite's life cycle. nih.gov The study also found that the optimal anticoccidial activity was achieved with the sulfonamide itself and its lower N-alkyl derivatives. nih.gov Sulfonamides are thought to exert their anticoccidial effects by acting against the second-generation schizonts of E. tenella and E. necatrix. scialert.net

Stage-Specific Mechanisms of Action (e.g., Sporozoite and Schizogony Inhibition)

Research into the biological activity of this compound has revealed a stage-specific mechanism of action, particularly in the context of its anticoccidial properties. Coccidiosis, a parasitic disease affecting various animals, is caused by protozoa of the genus Eimeria. The life cycle of these parasites involves distinct developmental stages, including sporozoites and schizogony (asexual reproduction).

Studies examining the mode of action of this compound against Eimeria tenella, a causative agent of coccidiosis in chickens, have demonstrated that the compound is active during the early phases of the parasite's life cycle. nih.gov Specifically, its inhibitory effects are pronounced against the sporozoite stage and the first schizogony stage. nih.gov The sporozoite is the motile, infective form of the parasite that invades host cells after ingestion. By inhibiting this initial stage, the compound can prevent the establishment of infection. Schizogony is a subsequent phase of rapid asexual multiplication within the host's cells. Targeting the first schizont generation is crucial as it curtails the amplification of the parasite population, thereby mitigating the progression of the disease. This stage-specific activity highlights a targeted mechanism that disrupts the parasite's development before it can cause significant pathology.

While much of the specific stage-related research for this compound focuses on coccidia, the broader context of parasitic life cycles, such as in malaria, underscores the importance of targeting hepatic (liver) stages. who.int The liver stage of malaria, which develops from sporozoites, is a critical bottleneck in the infection and a key target for prophylactic drugs. miguelprudencio.com The ability of certain compounds to interfere with schizogony, the process of asexual replication, is a well-established antimalarial strategy. tropiq.nl

Enzyme Inhibition and Modulation Studies

The biological effects of this compound are intrinsically linked to its ability to interact with and inhibit various enzymes. The sulfonamide functional group is a well-known pharmacophore that can mimic substrates or bind to enzyme active sites, leading to a modulation of their catalytic activity.

The sulfonamide group is a classic inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. The primary mechanism of inhibition involves the deprotonated sulfonamide anion (SO₂NH⁻) coordinating directly to the Zn²⁺ ion within the enzyme's active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic function. nih.gov

Pyridine-based sulfonamides are a significant class of CA inhibitors. nih.gov Studies on structurally related 4-substituted pyridine-3-sulfonamides have demonstrated potent inhibitory activity against various human (h) CA isoforms, including the ubiquitous hCA I and hCA II, as well as the cancer-associated hCA IX and hCA XII. nih.govnih.gov The inhibition constants (Kᵢ) for these related compounds are often in the nanomolar range, indicating high-affinity binding. The position of substituents on the pyridine ring is crucial for determining the potency and selectivity of inhibition across different CA isoforms. nih.gov For instance, certain modifications can lead to selective inhibition of tumor-associated isoforms like hCA IX over the more common cytosolic isoforms, which is a desirable characteristic for developing anticancer agents. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Structurally Related Pyridine-3-Sulfonamides

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile |

|---|---|---|---|

| 4-Substituted Pyridine-3-sulfonamides | hCA II | Kᵢ values down to 271 nM nih.gov | Varies with substitution |

| 4-Substituted Pyridine-3-sulfonamides | hCA IX | Kᵢ values down to 137 nM nih.gov | Up to 5.9-fold selective over hCA II nih.gov |

This table presents data for structurally related compounds to illustrate the inhibitory potential of the pyridine-3-sulfonamide (B1584339) scaffold.

Topoisomerase II is a vital enzyme that manages DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. This process is a key target for anticancer drugs, as its inhibition leads to the accumulation of DNA damage and subsequent apoptosis in rapidly dividing cancer cells. acs.org

While direct studies on this compound are limited, research on the closely related analogue, 5-Chloropyridine-3-sulfonamide, has indicated promising activity as a topoisomerase II inhibitor. The mechanism of inhibition by such compounds typically involves stabilizing the "cleavable complex," which is the intermediate state where the enzyme is covalently bound to the broken DNA strands. This prevents the re-ligation of the DNA, leading to permanent strand breaks and triggering cell death. The pyridine sulfonamide structure likely interacts with the enzyme-DNA complex, interfering with the catalytic cycle.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is a significant virulence factor for several pathogens, including Helicobacter pylori, as the resulting ammonia production neutralizes gastric acid, allowing the bacteria to survive. Inhibition of urease is therefore a therapeutic strategy for treating infections caused by urease-producing organisms.

Sulfonamide derivatives have been widely investigated as urease inhibitors. semanticscholar.orgsemanticscholar.org The structural similarity of the sulfonamide group to urea allows these compounds to interact with the nickel ions in the urease active site. semanticscholar.org Research on various sulfonamide hybrids demonstrates that they can act as competitive or mixed-type inhibitors. frontiersin.org Molecular docking studies suggest that the sulfonamide moiety can form hydrogen bonds and coordinate with the nickel ions and key amino acid residues (e.g., histidine) in the active site, thereby blocking substrate access and inhibiting the enzyme. semanticscholar.org The potency of inhibition is often modulated by other parts of the molecule that can engage in additional hydrophobic or hydrogen bonding interactions. semanticscholar.orgfrontiersin.org

Table 2: Urease Inhibition by Various Sulfonamide Derivatives

| Sulfonamide Derivative Class | IC₅₀ (µM) | Mode of Inhibition |

|---|---|---|

| Diclofenac-Sulfanilamide Conjugate | 3.59 ± 0.07 semanticscholar.org | Competitive semanticscholar.org |

| Naproxen-Sulfathiazole Conjugate | 5.82 ± 0.28 frontiersin.org | Competitive frontiersin.org |

| Ibuprofen-Sulfathiazole Conjugate | 9.95 ± 0.14 semanticscholar.org | Competitive semanticscholar.org |

This table shows IC₅₀ values for various sulfonamide-drug conjugates to provide context for the urease inhibitory potential of the sulfonamide scaffold.

Beyond the enzymes discussed above, this compound and its analogues have been shown to interact with other key enzymatic targets, particularly in microorganisms.

One such target is transpeptidase , an enzyme essential for the synthesis of the bacterial cell wall. This compound has been reported to inhibit this enzyme, which accounts for its activity as a broad-spectrum antibacterial agent against both Gram-positive and Gram-negative bacteria. biosynth.com

Another critical enzyme in microbial metabolic pathways is dihydropteroate (B1496061) synthase (DHPS) . This enzyme is part of the folate synthesis pathway, which is essential for producing precursors for DNA and RNA synthesis. Sulfonamides are classic inhibitors of DHPS, acting as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA). semanticscholar.org The related compound, 5-Chloropyridine-3-sulfonamide, has been noted for its ability to inhibit DHPS, suggesting a similar potential for this compound.

Urease Inhibition Studies

Molecular Target Identification and Validation Strategies

Identifying the specific molecular targets of a bioactive compound like this compound is a critical step in understanding its mechanism of action and advancing its potential in drug discovery. nih.gov Modern research employs a variety of strategies to achieve this, which can be broadly categorized into experimental and computational approaches. nih.govslideshare.net

Affinity-Based Methods: These techniques use a modified version of the small molecule to "pull down" its binding partners from a cell lysate or extract. nih.gov For example, this compound could be chemically linked to an affinity tag (like biotin) or immobilized on a solid support (like agarose (B213101) beads). When incubated with cellular proteins, its specific binding partners will attach to the probe. These protein targets can then be isolated and identified using techniques like mass spectrometry. nih.gov

Label-Free Methods: These approaches identify targets by observing how the unmodified, native compound affects the biophysical properties of proteins. nih.gov Techniques such as thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) measure changes in protein thermal stability upon ligand binding. A protein that is stabilized (or destabilized) by the presence of this compound is identified as a potential target. nih.gov

Genetic and Phenotypic Screening: High-throughput screening using genetic tools like CRISPR-Cas9 can help identify targets. By creating libraries of cells where individual genes are knocked out, researchers can identify which genetic modifications confer resistance or hypersensitivity to the compound. For instance, cells with a knockout of the gene encoding a specific target enzyme may show a significantly altered response to this compound, thus validating that enzyme as a target. evotec.com

Computational and In Silico Approaches: With the advancement of artificial intelligence and machine learning, computational methods are increasingly used for hypothesis generation. evotec.com Molecular docking, as used in the urease and carbonic anhydrase studies, can predict how this compound might bind to the active sites of known enzymes. nih.govsemanticscholar.org Large-scale data mining of genomic and proteomic datasets can also help build hypotheses about potential targets based on the compound's structure and observed phenotypic effects. slideshare.net

Once a potential target is identified through these methods, validation is crucial. This involves confirming the direct interaction and its functional consequence through biochemical assays (like enzyme inhibition kinetics), cellular assays, and sometimes in vivo models to establish a clear link between target engagement and the ultimate biological effect. evotec.com

Deconvolution of Biological Interactions

The biological activity of this compound is intrinsically linked to its chemical structure, which features a pyridine ring substituted with a nitro group and a sulfonamide moiety. ontosight.ai The sulfonamide group is a well-established pharmacophore known for its ability to interact with various biological targets, primarily enzymes. The mechanism of action often involves the sulfonamide group binding to the active sites of enzymes, particularly metalloenzymes. nih.gov

A primary class of enzymes targeted by sulfonamides are the carbonic anhydrases (CAs) . nih.gov The sulfonamide group (–SO2NH2) in its deprotonated, anionic form (SO2NH−) can coordinate with the zinc ion (Zn2+) present in the active site of carbonic anhydrases. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the enzyme's catalytic activity, thereby leading to inhibition. nih.govmdpi.com This binding mode is a key factor in the biological effects of many sulfonamide-based drugs. nih.gov

While direct studies comprehensively deconvoluting all biological interactions of this compound are not extensively detailed in the available literature, the known pharmacology of the sulfonamide group strongly suggests that its interactions are likely mediated through similar enzyme inhibition mechanisms. The nitro group on the pyridine ring can further influence the molecule's electronic properties, potentially affecting its binding affinity and interaction with biological macromolecules. smolecule.com

Characterization of Target Function in Relevant Biological Pathways

The primary characterized targets for sulfonamide compounds like this compound are the carbonic anhydrases (CAs). nih.gov These enzymes are vital across various physiological processes.

Carbonic Anhydrase (CA) Pathway:

Function: CAs are metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3−) and a proton (H+). nih.gov

Biological Relevance: This reaction is fundamental to numerous processes, including pH regulation, CO2 and bicarbonate transport, respiration, and various metabolic pathways. nih.govmdpi.com In humans, there are several CA isoforms with distinct tissue distribution and cellular localization (e.g., cytosolic, membrane-bound, mitochondrial), which underscores their diverse roles. nih.gov

Role in Pathophysiology: Dysregulation of CA activity is implicated in several diseases. For instance, certain CA isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. nih.govrsc.org This makes them a significant target for anticancer drug development. nih.govnih.gov

By inhibiting CAs, this compound and related compounds can disrupt these pathways. The inhibition of tumor-associated CAs, such as hCA IX and hCA XII, is a key mechanism for the anticancer effects observed with some sulfonamides. nih.govresearchgate.net

Cellular and Biochemical Pathway Effects

The interaction of this compound with its biological targets initiates a cascade of effects at the cellular and biochemical levels.

Modulation of Cellular Metabolism and Function

The inhibition of key enzymes like carbonic anhydrases can significantly alter cellular metabolism. By blocking CA activity, sulfonamides can disrupt the pH balance within and outside the cell, affecting the function of pH-sensitive enzymes and transport systems. nih.gov In cancer cells, inhibition of tumor-associated CAs can lead to an increase in intracellular pH and a decrease in extracellular pH, which can counteract the acidic tumor microenvironment that favors cancer cell survival and proliferation. nih.gov

Furthermore, some pyridine-containing compounds have been shown to act as glycolysis inhibitors, impacting cellular energy metabolism. By depleting NAD+, they can trigger an energy crisis within cancer cells, leading to cell death. The sulfonamide moiety itself is recognized for its role in developing agents that can influence cellular processes by affecting signaling pathways and gene expression.

Antioxidant Activity

The nitro group present in this compound suggests a potential for antioxidant activity. ontosight.ai Aromatic nitro compounds are known to participate in various biological activities, and some sulfonamide derivatives have been specifically evaluated for their antioxidant properties. ontosight.ai

The antioxidant capacity of novel sulfonamide derivatives has been demonstrated through methods such as the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov This activity is crucial as oxidative stress from reactive oxygen species is implicated in the pathology of numerous diseases, including cancer.

Anticancer Activity

The sulfonamide functional group is a key component in a variety of therapeutic agents, including those with anticancer properties. nih.gov The anticancer potential of sulfonamide derivatives is a significant area of research, with several mechanisms contributing to their effects. researchgate.netnih.gov

Mechanisms of Anticancer Action:

Enzyme Inhibition: As discussed, a primary mechanism is the inhibition of carbonic anhydrase isoforms IX and XII, which are overexpressed in many solid tumors and are crucial for cancer cell survival and proliferation. nih.govnih.gov Selective inhibition of these enzymes has been shown to exert anticancer effects. nih.gov

Induction of Apoptosis: Some sulfonamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.

Cell Cycle Disruption: These compounds can also inhibit cancer cell development by disrupting the cell cycle. nih.gov

Research on various pyridine-sulfonamide derivatives has demonstrated their efficacy against a range of human cancer cell lines. For example, derivatives of pyridine-3-sulfonamide have shown activity against leukemia, colon cancer, and melanoma cell lines. nih.gov Specifically, compounds structurally related to this compound have exhibited significant growth inhibition in various cancer cell panels. nih.govmdpi.com

The table below summarizes the inhibitory activity of some pyridine-sulfonamide derivatives against different human carbonic anhydrase isoforms, highlighting the potential for selective targeting of cancer-related enzymes.

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) Range | Selectivity Profile | Reference |

| 4-Substituted Pyridine-3-sulfonamides | hCA IX | Kᵢ values as low as 137 nM | Up to 5.9-fold selectivity for hCA IX over hCA II | nih.gov |

| 4-Substituted Pyridine-3-sulfonamides | hCA XII | Kᵢ values as low as 91 nM | Remarkable 23.3-fold selectivity between hCA IX and hCA XII for some derivatives | nih.gov |

| Benzenesulfonamide Derivatives | hCA IX | 5.0–240 nM | Strong inhibition | researchgate.net |

| Benzenesulfonamide Derivatives | hCA XII | 0.47–2.83 nM | Very potent inhibition | researchgate.net |

This table presents data for classes of compounds related to this compound to illustrate the general biological activity of this structural family. Data for the specific title compound was not available in the search results.

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Influence of Nitro Group Position and Electronic Nature on Biological Activity

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine (B92270) ring. ontosight.ainih.gov Its position on the ring is critical for biological activity. Studies on nitropyridinesulfonamides have revealed that the relative positions of the nitro and sulfonamide groups are important for certain biological activities, such as anticoccidial effects. nih.gov

For instance, research has shown that 2-, 4-, and 5-nitropyridine-3-sulfonamides exhibit activity against Eimeria tenella, indicating that having the nitro group at the 2, 4, or 5-position relative to the sulfonamide at the 3-position can confer biological function. nih.gov The electron-withdrawing nature of the nitro group deactivates specific positions on the aromatic ring, which can alter the molecule's polarity and enhance its interaction with nucleophilic sites on biological targets like enzymes. nih.gov This electronic effect can be a determining factor in the compound's mechanism of action, which may involve inhibition of enzymatic activity.

The presence of the nitro group can also direct the course of chemical reactions, facilitating nucleophilic aromatic substitution at positions 4 and 6 of the pyridine ring. This reactivity is a key consideration in the synthesis of new analogs for SAR studies.

Role of the Sulfonamide Moiety and N-Substituent Modifications on Activity and Selectivity

The sulfonamide group (-SO2NH2) is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. ontosight.aiontosight.aiajchem-b.comnih.gov In the context of 5-Nitropyridine-3-sulfonamide, this moiety is crucial for its biological profile. The sulfonamide group's ability to form hydrogen bonds can significantly influence the compound's solubility and its interactions with biological molecules. ontosight.ai

Modifications to the nitrogen atom of the sulfonamide group (N-substitutions) have been a key strategy in optimizing the activity and selectivity of related compounds. Research has shown that N-substituted analogs of this compound can exhibit potent biological activity. nih.gov For example, optimal anticoccidial activity was observed with the unsubstituted sulfonamide and its lower N-alkyl derivatives. nih.gov

In other classes of sulfonamide-containing drugs, N-substitutions have been shown to have variable effects on activity. While N1-monosubstituted derivatives of sulfanilamide (B372717) are often active, double substitution at the N1 position typically leads to inactive compounds. ekb.eg The introduction of heterocyclic aromatic nuclei at the N1 position has yielded highly potent compounds. ekb.eg Furthermore, N-acylation of the sulfonamide moiety has been explored as a prodrug strategy to improve properties like lipophilicity and aqueous solubility. researchgate.net These N-acyl groups can be metabolically cleaved in vivo to release the active drug. researchgate.net

Impact of Pyridine Ring Substitutions on Bioactivity and Receptor Interactions

Substituting various groups onto the pyridine ring of sulfonamide derivatives has a profound impact on their bioactivity and interactions with receptors. The nature and position of these substituents can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity, efficacy, and selectivity for specific biological targets.

For example, in a series of 4-substituted pyridine-3-sulfonamides investigated as carbonic anhydrase inhibitors, the introduction of different substituents at the 4-position of the pyridine ring led to a wide range of inhibitory activities against various human carbonic anhydrase (hCA) isoforms. mdpi.com Lipophilic aliphatic substituents generally showed higher activity against hCA II, while their effect on hCA IX was less favorable. mdpi.com The study highlighted that even subtle changes, such as swapping a sulfur for a nitrogen atom in a linker, could unpredictably alter the activity against different isoforms. mdpi.com

In another study on epibatidine (B1211577) analogs, substitutions on the 2'-pyridine ring significantly affected their affinity and efficacy at neuronal nicotinic receptors. nih.gov Analogs with hydroxy, dimethylamino, and trifluoromethanesulfonate (B1224126) groups had very low binding affinities. nih.gov In contrast, bromo, fluoro, norchloro, and amino analogs displayed a range of affinities and selectivities for different receptor subtypes. nih.gov These findings underscore the importance of the substitution pattern on the pyridine ring for fine-tuning the pharmacological profile of a compound.

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. spirochem.com In the context of this compound and its analogs, several bioisosteric replacements have been considered.

One common bioisosteric replacement for a pyridine ring is a benzonitrile. researchgate.net Benzonitriles are polarized similarly to pyridines and can mimic their hydrogen-bond accepting properties. researchgate.net This strategy could be valuable for modifying the core structure of this compound to alter its pharmacokinetic properties while potentially retaining its biological activity.

Another example is the replacement of a carboxylic acid group with a sulfonamide or a tetrazole, which are considered non-classical bioisosteres. u-tokyo.ac.jp While not directly applicable to the core structure of this compound, this principle can be applied to substituents on the pyridine ring or the sulfonamide nitrogen. For instance, replacing a peripheral functional group with a bioisostere could enhance metabolic stability or alter the binding interactions with a target protein. hyphadiscovery.com

Studies on pyridinesulfonamide N-oxides, which are bioisosteres of nitropyridinesulfonamides, have shown that they can also exhibit biological activity, further demonstrating the utility of this design strategy. nih.gov

Design Strategies for Enhanced Potency, Selectivity, and Mode of Action

The rational design of more potent and selective analogs of this compound involves a combination of the strategies discussed above. A key approach is the use of computer-assisted drug design and proteome profiling methods to create targeted covalent inhibitors (TCIs). scholaris.ca TCIs are designed with mildly reactive electrophilic moieties that can form a covalent bond with a specific residue on a target protein, leading to enhanced potency and selectivity. scholaris.ca

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically synthesizing and evaluating a library of analogs with modifications to the pyridine ring, the sulfonamide group, and other substituents, researchers can identify key structural features that contribute to the desired biological effect. For example, a SAR study on aryl sulfonamide tubulin inhibitors identified two lead compounds with different mechanisms of action: one that forms a covalent bond with the target and another that achieves its potency through non-covalent interactions. scholaris.ca

Another design strategy involves the hybridization of the sulfonamide scaffold with other pharmacophores. For instance, linking the sulfonamide moiety to other biologically active fragments can lead to hybrid molecules with dual modes of action or improved pharmacological profiles. nih.gov The introduction of substituents that can participate in additional hydrogen bonding or other favorable interactions within the target's binding site is also a common strategy to enhance potency. nih.gov

Ultimately, the goal of these design strategies is to create molecules with an optimal balance of potency, selectivity, and drug-like properties, leading to the development of novel therapeutic agents.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced 5-Nitropyridine-3-sulfonamide Analogs

The core structure of this compound serves as a versatile scaffold for the development of advanced analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future synthetic efforts will be directed by structure-activity relationship (SAR) studies to optimize its biological effects.

Key strategies in the design of next-generation analogs include: